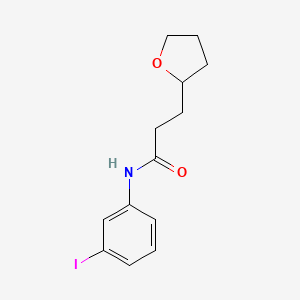
n-(3-Iodophenyl)-3-(tetrahydrofuran-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Iodophenyl)-3-(tetrahydrofuran-2-yl)propanamide is an organic compound that features an iodophenyl group and a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Iodophenyl)-3-(tetrahydrofuran-2-yl)propanamide typically involves the following steps:
Formation of the iodophenyl intermediate: This can be achieved through iodination of a phenyl precursor using iodine and an oxidizing agent.
Introduction of the tetrahydrofuran ring: This step involves the formation of a tetrahydrofuran ring through cyclization reactions.
Amidation: The final step involves the reaction of the iodophenyl intermediate with a suitable amine to form the propanamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-Iodophenyl)-3-(tetrahydrofuran-2-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the iodophenyl group to a phenyl group.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced phenyl derivatives.
Substitution: Substituted phenyl derivatives with various nucleophiles.
Scientific Research Applications
N-(3-Iodophenyl)-3-(tetrahydrofuran-2-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Iodophenyl)-3-(tetrahydrofuran-2-yl)propanamide involves its interaction with specific molecular targets. The iodophenyl group may facilitate binding to certain proteins or enzymes, while the tetrahydrofuran ring can enhance the compound’s stability and bioavailability. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(3-Bromophenyl)-3-(tetrahydrofuran-2-yl)propanamide: Similar structure with a bromine atom instead of iodine.
N-(3-Chlorophenyl)-3-(tetrahydrofuran-2-yl)propanamide: Similar structure with a chlorine atom instead of iodine.
N-(3-Fluorophenyl)-3-(tetrahydrofuran-2-yl)propanamide: Similar structure with a fluorine atom instead of iodine.
Uniqueness
N-(3-Iodophenyl)-3-(tetrahydrofuran-2-yl)propanamide is unique due to the presence of the iodine atom, which can influence its reactivity, binding affinity, and overall chemical properties. The iodine atom’s larger size and higher atomic number compared to bromine, chlorine, and fluorine can result in distinct interactions and applications.
Properties
Molecular Formula |
C13H16INO2 |
|---|---|
Molecular Weight |
345.18 g/mol |
IUPAC Name |
N-(3-iodophenyl)-3-(oxolan-2-yl)propanamide |
InChI |
InChI=1S/C13H16INO2/c14-10-3-1-4-11(9-10)15-13(16)7-6-12-5-2-8-17-12/h1,3-4,9,12H,2,5-8H2,(H,15,16) |
InChI Key |
OOUIWXCVHZWSNI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CCC(=O)NC2=CC(=CC=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















